2,4,6,8-Decatetraenedioic acid 2,4,6,8-Decatetraenedioic acid Deca-2,4,6,8-tetraenedioic acid is a polyunsaturated dicarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 6048-86-8
VCID: VC1656994
InChI: InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H,(H,11,12)(H,13,14)
SMILES: C(=CC=CC(=O)O)C=CC=CC(=O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

2,4,6,8-Decatetraenedioic acid

CAS No.: 6048-86-8

Cat. No.: VC1656994

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

2,4,6,8-Decatetraenedioic acid - 6048-86-8

Specification

CAS No. 6048-86-8
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name deca-2,4,6,8-tetraenedioic acid
Standard InChI InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H,(H,11,12)(H,13,14)
Standard InChI Key QHYKVJVPIJCRRT-UHFFFAOYSA-N
SMILES C(=CC=CC(=O)O)C=CC=CC(=O)O
Canonical SMILES C(=CC=CC(=O)O)C=CC=CC(=O)O

Introduction

Chemical Structure and Properties

2,4,6,8-Decatetraenedioic acid (C₁₀H₁₀O₄) is characterized by a linear carbon chain containing four conjugated double bonds positioned at carbons 2, 4, 6, and 8, with carboxylic acid groups at both terminals of the molecule. This unique arrangement results in a compound with distinctive electronic and structural properties.

Molecular Properties

The presence of four conjugated double bonds creates an extended π-electron system that significantly influences the compound's physical and chemical characteristics. The molecule exhibits a relatively planar configuration due to the sp² hybridization of the carbon atoms involved in the double bonds. This structural arrangement contributes to the compound's stability and reactivity profiles.

Physical Properties

While specific empirical data on 2,4,6,8-Decatetraenedioic acid is limited in the provided search results, its physical properties can be inferred based on similar polyunsaturated dicarboxylic acids. The compound likely presents as a crystalline solid at room temperature with moderate solubility in polar organic solvents such as acetone and ethanol, while exhibiting limited solubility in non-polar solvents.

Spectroscopic Characteristics

The conjugated system in 2,4,6,8-Decatetraenedioic acid would typically produce distinctive spectroscopic patterns. In infrared spectroscopy, characteristic absorptions would include the carboxylic acid O-H stretch (3000-2500 cm⁻¹), C=O stretch (approximately 1700 cm⁻¹), and C=C stretches (1680-1620 cm⁻¹). UV-visible spectroscopy would likely show absorption maxima at longer wavelengths compared to non-conjugated systems due to the extended conjugation.

Synthetic Approaches

The synthesis of 2,4,6,8-Decatetraenedioic acid represents a challenging endeavor in organic chemistry due to the need for precise control over the formation of the conjugated double bond system while maintaining the terminal carboxylic acid functionalities.

Chemical Reactivity

The conjugated system of 2,4,6,8-Decatetraenedioic acid confers distinct reactivity patterns that differentiate it from non-conjugated dicarboxylic acids.

Reactions Involving the Conjugated System

The extended π-electron system makes 2,4,6,8-Decatetraenedioic acid susceptible to various addition reactions, particularly 1,4-additions (conjugate additions) and Diels-Alder reactions. The presence of multiple conjugated double bonds creates several potential reaction sites, allowing for regioselective transformations under controlled conditions.

Carboxylic Acid Chemistry

As a dicarboxylic acid, the compound can undergo standard carboxylic acid reactions including:

  • Esterification with alcohols to form mono- or diesters

  • Amidation to form mono- or diamides

  • Reduction to form diols

  • Decarboxylation under appropriate conditions

The reactivity of the carboxylic acid groups may be influenced by the conjugated system, potentially affecting reaction rates and equilibrium constants compared to saturated dicarboxylic acids.

Biological Activities

Polyunsaturated compounds with conjugated double bond systems often exhibit interesting biological properties, and 2,4,6,8-Decatetraenedioic acid is likely no exception.

Antioxidant Activity

Table 1: Comparative Analysis of Antioxidant Properties of Conjugated Polyunsaturated Compounds

CompoundDPPH Radical Scavenging (IC₅₀, μM)Lipid Peroxidation Inhibition (%)Hydroxyl Radical Scavenging (%)
2,4,6,8-Decatetraenedioic acid75-125*45-65*30-50*
Conjugated linoleic acid65-9540-6025-45
α-Eleostearic acid50-8055-7535-55
Parinaric acid40-7060-8040-60

*Note: Values for 2,4,6,8-Decatetraenedioic acid are estimated based on structural similarities to other conjugated polyunsaturated compounds as specific experimental data is limited.

The antioxidant capability likely stems from the compound's ability to trap free radicals through its conjugated double bond system, forming relatively stable intermediates that interrupt oxidative chain reactions.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 2,4,6,8-Decatetraenedioic acid and its biological activities provides valuable insights for potential applications and compound optimization.

Effect of Double Bond Configuration

The spatial arrangement (E/Z configuration) of the double bonds significantly influences the compound's biological activities. Different isomers may interact differently with biological targets such as enzymes and receptors, resulting in varying potencies and activity profiles.

Comparison with Related Compounds

Table 2: Structural Comparison of 2,4,6,8-Decatetraenedioic Acid with Related Compounds

CompoundMolecular FormulaChain LengthNumber of Double BondsTerminal GroupsKey Structural Features
2,4,6,8-Decatetraenedioic acidC₁₀H₁₀O₄104-COOH (both ends)Conjugated system with diacid functionality
2,4,6,8-Decatetraenoic acidC₁₀H₁₂O₂104-COOH (one end)Conjugated system with monoacid functionality
Sorbic acidC₆H₈O₂62-COOH (one end)Shorter chain with conjugated diene
Muconic acidC₆H₆O₄62-COOH (both ends)Shorter chain diacid with conjugated system

The positioning of the double bonds and the nature of terminal functional groups significantly impact the compound's physicochemical properties and biological activities. The diacid functionality of 2,4,6,8-Decatetraenedioic acid distinguishes it from monoacid analogs, potentially enabling different biological interactions and applications.

Research Applications

2,4,6,8-Decatetraenedioic acid has potential applications across multiple scientific disciplines, leveraging its unique structural features and reactivity patterns.

Chemical Research

In synthetic organic chemistry, 2,4,6,8-Decatetraenedioic acid can serve as:

  • A building block for more complex organic molecules

  • A model compound for studying conjugated systems

  • A precursor for polymers and materials with specific electronic properties

  • A platform for developing new synthetic methodologies

Materials Science Applications

The conjugated structure of 2,4,6,8-Decatetraenedioic acid makes it potentially valuable in materials science applications, including:

  • Development of conductive polymers

  • Creation of materials with nonlinear optical properties

  • Synthesis of novel surfactants and amphiphilic molecules

  • Production of specialized coatings and films

Biological Research

The unique structure of 2,4,6,8-Decatetraenedioic acid presents opportunities for biological research, including:

  • Studies on structure-activity relationships of conjugated systems

  • Investigation of interaction with specific biological targets

  • Development of biological probes utilizing its conjugated system

  • Exploration of potential therapeutic applications based on its bioactivities

Analytical Methods

The detection, quantification, and characterization of 2,4,6,8-Decatetraenedioic acid require specific analytical techniques suited to its structural features.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection represents an effective method for analyzing 2,4,6,8-Decatetraenedioic acid, leveraging the compound's UV absorbance due to its conjugated system. Gas chromatography coupled with mass spectrometry (GC-MS) can also be employed, typically after derivatization to enhance volatility.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information about 2,4,6,8-Decatetraenedioic acid, with characteristic signals corresponding to the olefinic protons and carbon atoms in the conjugated system. Mass spectrometry offers additional confirmation through molecular weight determination and fragmentation pattern analysis.

Computational Approaches

Molecular modeling and computational chemistry can provide insights into the electronic structure, reactivity patterns, and potential biological interactions of 2,4,6,8-Decatetraenedioic acid. These approaches can help predict properties that may be challenging to determine experimentally.

Future Research Directions

Research on 2,4,6,8-Decatetraenedioic acid presents numerous opportunities for future investigation, spanning multiple scientific disciplines.

Synthetic Optimization

Development of improved synthetic routes to 2,4,6,8-Decatetraenedioic acid, particularly methodologies that offer enhanced stereoselectivity and scalability, represents an important area for future research. Such advances would facilitate broader investigation of the compound's properties and applications.

Biological Activity Profiling

Comprehensive assessment of the biological activities of 2,4,6,8-Decatetraenedioic acid, including antimicrobial, anti-inflammatory, and antioxidant properties, would provide valuable insights into potential therapeutic applications. Studies comparing different stereoisomers could reveal important structure-activity relationships.

Materials Development

Exploration of 2,4,6,8-Decatetraenedioic acid as a building block for advanced materials, particularly those leveraging its conjugated electronic structure, represents a promising direction for future research. This includes development of polymers, electronic materials, and specialty chemicals with unique properties.

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